2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-methylbenzyl)-1H-benzimidazole
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Overview
Description
2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazole precursor, 4-chlorobenzaldehyde, and 4-methylbenzylamine.
Condensation Reaction: The benzodiazole precursor undergoes a condensation reaction with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate compound.
Alkylation: The intermediate compound is then alkylated with 4-methylbenzylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted benzodiazoles.
Scientific Research Applications
2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole
- 2-[(1E)-2-(4-methylphenyl)ethenyl]-1H-benzodiazole
- 2-[(1E)-2-(4-chlorophenyl)ethenyl]-1H-indole
Uniqueness
2-[(1E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to the presence of both chlorophenyl and methylphenyl groups, which enhance its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other benzodiazole derivatives and contributes to its diverse applications in scientific research and industry.
Properties
Molecular Formula |
C23H19ClN2 |
---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[(4-methylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C23H19ClN2/c1-17-6-8-19(9-7-17)16-26-22-5-3-2-4-21(22)25-23(26)15-12-18-10-13-20(24)14-11-18/h2-15H,16H2,1H3/b15-12+ |
InChI Key |
PYWBWFJXSCPEAE-NTCAYCPXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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